4-(m-Tolyl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) Chemistry and its Significance in Contemporary Chemical Research
Pyrazole is a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms and three carbon atoms. postdocjournal.compharmajournal.netijraset.com The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, and the parent compound was first synthesized by Edward Buchner in 1889. ijraset.commdpi.com Pyrazoles are aromatic heterocycles that exhibit a unique combination of chemical properties; the N1-position is characterized by an acidic proton, while the N2-position is basic. pharmajournal.netijraset.com This amphoteric nature, combined with the aromatic ring's reactivity—typically undergoing electrophilic substitution at the C4 position—makes the pyrazole scaffold a versatile building block in organic synthesis. pharmajournal.netnih.gov
In contemporary chemical research, pyrazoles hold a privileged status due to their wide-ranging applications. postdocjournal.commdpi.com The pyrazole nucleus is a core component in numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. mdpi.comnih.govglobalresearchonline.net This has led to their extensive use in medicinal chemistry and the development of pharmaceuticals. globalresearchonline.netnih.gov Beyond medicine, pyrazole derivatives are crucial in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govmdpi.com They also find applications in materials science, contributing to the development of polymers, dyes, and ligands for catalysis. postdocjournal.comderpharmachemica.com The synthesis of substituted pyrazoles is a major focus of research, with common methods including the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. postdocjournal.commdpi.comsphinxsai.com
Contextualization of 4-(m-Tolyl)-1H-pyrazole within the Pyrazole Chemical Landscape
This compound is a specific derivative within the vast family of pyrazole compounds. Its structure consists of a central 1H-pyrazole ring substituted at the fourth carbon position with a meta-tolyl (m-tolyl) group. This substituent is a phenyl ring that is itself substituted with a methyl group at the meta-position. As a 4-substituted pyrazole, its synthesis often leverages the natural reactivity of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack. nih.gov
The presence of the m-tolyl group significantly influences the molecule's physicochemical properties. The aryl group introduces steric bulk and modulates the electronic characteristics of the pyrazole core, which can affect its reactivity, solubility, and, crucially, its interaction with biological targets or its performance in material applications. It serves as an important synthetic intermediate or building block for creating more complex, functionalized molecules. bldpharm.combldpharm.com
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂ evitachem.com |
| Molecular Weight | 158.20 g/mol ambeed.com |
| CAS Number | 1260785-58-7 ambeed.com |
| Structural Class | 4-Aryl-Substituted Pyrazole |
Historical Perspectives on the Development of m-Tolyl-Substituted Pyrazole Chemistry
The history of pyrazole chemistry began in the late 19th century with the discovery of pyrazole itself and its first derivative, antipyrine. sphinxsai.com This sparked over a century of research into this heterocyclic system. Early work focused on understanding the fundamental reactivity and synthesis of the pyrazole ring. The development of synthetic methodologies, such as the Knorr pyrazole synthesis from β-diketones and hydrazines, paved the way for the creation of a vast library of substituted pyrazoles. mdpi.com
While specific historical accounts detailing the first synthesis of this compound are not prominent, the development of aryl-substituted pyrazoles has been a continuous area of interest. Researchers have systematically introduced various aryl groups onto the pyrazole scaffold to modulate its properties for different applications. The tolyl group, in its ortho-, meta-, and para-isomers, has been a common choice for substitution due to its ability to confer lipophilicity and steric influence. The exploration of m-tolyl substituted pyrazoles is part of a broader effort to fine-tune the structure-activity relationships of pyrazole-based compounds for use in medicinal chemistry and materials science. evitachem.com Modern research continues to build on this historical foundation, employing advanced synthetic techniques to create novel m-tolyl-substituted pyrazoles and evaluate their potential. rsc.orgbeilstein-journals.org
Scope and Objectives of Academic Research on this compound
Academic research on this compound and its derivatives is multifaceted, driven by the potential of this scaffold in various scientific fields. The primary objectives of this research can be summarized as follows:
Synthetic Methodology: A key goal is the development of novel, efficient, and regioselective synthetic routes to this compound and related structures. This includes exploring new catalysts, reaction conditions, and starting materials to improve yields and reduce environmental impact. sphinxsai.combeilstein-journals.org
Medicinal Chemistry: Researchers are actively investigating the potential of this compound as a core structure for the design of new therapeutic agents. Studies aim to synthesize libraries of derivatives and screen them for biological activity against various targets, such as enzymes and receptors implicated in diseases like cancer or inflammatory disorders. nih.govrsc.org
Materials Science: The compound is studied for its potential use in creating new functional materials. This includes its application as a ligand in catalysis, where the m-tolyl group can influence the catalytic activity and selectivity of metal complexes, or as a component in organic light-emitting diodes (OLEDs) and dyes. postdocjournal.commdpi.com
Physicochemical and Structural Characterization: A fundamental objective is the detailed analysis of the molecule's structural, electronic, and spectroscopic properties. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are used to gain a deeper understanding of its molecular geometry and behavior, which underpins all potential applications. derpharmachemica.comrsc.org
The overarching aim of this research is to establish clear structure-activity and structure-property relationships, clarifying how the m-tolyl substituent at the 4-position dictates the chemical, biological, and physical properties of the pyrazole system.
| Compound Derivative | Focus of Research | Reference |
|---|---|---|
| 3,5-dimethyl-4-(phenylselanyl)-1-(m-tolyl)-1H-pyrazole | Electrochemical multicomponent synthesis | rsc.org |
| 4-Thiocyanato-1-(m-tolyl)-1H-pyrazole | Synthesis via oxidative thiocyanation | beilstein-journals.org |
| 1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Synthetic building block | sigmaaldrich.com |
| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | Synthesis and evaluation as monoamine oxidase (MAO) inhibitors | sphinxsai.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJJSIXCSAVHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260785-58-7 | |
| Record name | 4-(3-methylphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 M Tolyl 1h Pyrazole and Its Derivatives
Cyclization Reactions for 4-(m-Tolyl)-1H-pyrazole Core Formation
Cyclization reactions are a fundamental approach to constructing the pyrazole (B372694) nucleus. These methods typically involve the reaction of a binucleophilic reagent, such as hydrazine (B178648), with a 1,3-dielectrophilic species. beilstein-journals.org
Hydrazine-Based Cyclocondensation Approaches
The most classic and widely employed method for pyrazole synthesis is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a reaction first reported by Knorr in 1883. mdpi.comjk-sci.com This approach involves the reaction of a hydrazine derivative with a β-diketone, leading to the formation of the pyrazole ring. mdpi.com The reaction can sometimes yield a mixture of two regioisomers, depending on the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com
The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles. For instance, the reaction of various hydrazines with 1,3-diketones can be catalyzed by acids, and in some cases, can be performed under solvent-free conditions or with microwave irradiation to enhance reaction rates and yields. mdpi.comgoogle.com The use of solid catalysts like nano-organocatalysts can also facilitate the reaction, offering advantages such as easy recovery and reusability. jk-sci.com
A general representation of the Knorr pyrazole synthesis is depicted below:
Scheme 1: General Knorr Pyrazole Synthesis
Source: Adapted from Knorr, L. (1883)
Reactions Involving 1,3-Dicarbonyl Compounds
The reaction of 1,3-dicarbonyl compounds with hydrazines remains a primary and straightforward route to polysubstituted pyrazoles. mdpi.comnih.gov The in-situ generation of 1,3-dicarbonyl compounds, which are then reacted in a one-pot fashion with hydrazines, has paved the way for multicomponent syntheses of pyrazoles. beilstein-journals.org This approach avoids the isolation of the intermediate dicarbonyl compound, streamlining the synthetic process. beilstein-journals.org
For example, 1,3-diketones can be generated from enolates and carboxylic acid chlorides and subsequently converted to pyrazoles in a consecutive multicomponent reaction. beilstein-journals.org The choice of base is crucial to prevent further acylation of the newly formed 1,3-diketone. beilstein-journals.org While this method is efficient and tolerates various functional groups, the use of substituted hydrazines like methylhydrazine can lead to the formation of regioisomeric products. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| 1,3-Diketone | Hydrazine derivative | Acidic medium, N,N-dimethylacetamide | Substituted pyrazole | Good | nih.gov |
| Enolate + Carboxylic acid chloride | Hydrazine | LiHMDS | Substituted pyrazole | Good to excellent | beilstein-journals.org |
| Arylhydrazine hydrochloride | 1,3-Diketone | Aprotic dipolar solvents | 1-Arylpyrazole | Good regioselectivity | nih.gov |
Cyclization of α,β-Unsaturated Carbonyl Systems
α,β-Unsaturated carbonyl compounds, including ketones and aldehydes, serve as valuable precursors for pyrazole synthesis. beilstein-journals.orgmdpi.com The reaction with hydrazine derivatives typically proceeds via a Michael addition, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.orgchim.it When α,β-unsaturated ketones react with hydrazines, pyrazolines are often formed as intermediates, which then require an oxidation step to yield the corresponding pyrazoles. mdpi.commdpi.com
The use of α,β-unsaturated carbonyl compounds with a leaving group at the β-position allows for direct aromatization through elimination. beilstein-journals.org Similarly, tosylhydrazine can be employed, where the tosyl group acts as a leaving group to directly furnish the pyrazole. beilstein-journals.org
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Reference |
| α,β-Unsaturated ketone | Hydrazine | - | Pyrazoline | Pyrazole (after oxidation) | mdpi.commdpi.com |
| α,β-Unsaturated carbonyl with β-leaving group | Hydrazine | - | - | Pyrazole | beilstein-journals.org |
| α,β-Unsaturated carbonyl | Tosylhydrazine | Alkaline | - | Pyrazole | beilstein-journals.org |
Multicomponent Reaction Strategies for this compound Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgresearchgate.net These reactions are highly atom-economical and offer significant advantages in terms of efficiency and sustainability. researchgate.net
One-Pot Syntheses of this compound Derivatives
For instance, a one-pot, metal-free process for the preparation of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles has been developed, involving the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ. thieme-connect.com Another example is the one-pot synthesis of 1,4,5-substituted pyrazoles from 1,3-dicarbonyl compounds, DMF-dimethylacetal, and hydrazines, where an enaminone is generated as an intermediate. beilstein-journals.org The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including a 4-(m-tolyl) derivative, has been achieved through a one-pot, four-component reaction using a preheated fly-ash catalyst in water. ut.ac.ir
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Ketones, Aldehydes, Hydrazine monohydrochloride | Bromine or DMSO/O₂ (oxidation) | 3,4,5-Trisubstituted pyrazoles | Good to excellent | thieme-connect.com |
| 1,3-Dicarbonyl compounds, DMF-dimethylacetal, Hydrazines | 2,2,2-Trifluoroethanol | 1,4,5-Substituted pyrazoles | - | beilstein-journals.org |
| Aromatic aldehydes, Ethyl acetoacetate, Malononitrile (B47326), Hydrazine hydrate (B1144303) | Preheated fly-ash, Water | Dihydropyrano[2,3-c]pyrazoles | up to 95% | ut.ac.ir |
Cascade Reaction Sequences in Pyrazole Annulation
Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need for isolating intermediates. nih.govfigshare.com These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials.
An example of a cascade reaction leading to pyrazole formation involves the reaction between NH₂-functionalized enaminones and sulfonyl hydrazines in water. nih.govfigshare.com This process proceeds via a cascade C-H sulfonylation and pyrazole annulation. nih.govfigshare.com Another approach involves a domino protocol for the synthesis of pyranopyrazole scaffolds from chalcone (B49325) epoxides, generating three consecutive stereogenic centers with high diastereoselectivity. rsc.org
Advanced Synthetic Protocols for this compound
Modern synthetic chemistry offers several advanced methods for the preparation of this compound and its analogs, including transition-metal-catalyzed routes, metal-free approaches, and microwave-assisted synthesis.
Transition-Metal-Catalyzed Synthetic Routes to this compound
Transition-metal catalysis provides efficient and versatile pathways for constructing the pyrazole ring system. sioc-journal.cn Catalysts based on palladium, copper, rhodium, ruthenium, and iridium have been effectively used in carbonylation and cross-coupling reactions to synthesize various heterocyclic compounds. sioc-journal.cn
One notable approach involves the copper-catalyzed domino C-N coupling/hydroamination reaction of acetylenes and diamines. nih.gov For instance, the reaction of specific acetylenes with N¹,N²-dimethylethan-1,2-diamine in the presence of copper(I) iodide can yield 1,3,5-trisubstituted pyrazoles in good yields. nih.gov Another strategy is the palladium-catalyzed cross-coupling/electrocyclization reaction of enol triflates with diazoacetates to form 3,4,5-trisubstituted pyrazoles. nih.gov
A specific example of synthesizing a related compound, 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole, involves an electrophilic cyclization that can be performed under transition-metal-free conditions, but highlights the types of precursors that could be adapted for metal-catalyzed routes. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed Pyrazole Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) iodide | Acetylenes, Diamine | 1,3,5-Trisubstituted Pyrazoles | nih.gov |
| Pd(0) or Pd(II) | Enol Triflates, Diazoacetates | 3,4,5-Trisubstituted Pyrazoles | nih.gov |
| Silver(I) triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 3-CF3-Pyrazoles | mdpi.com |
| Copper triflate | α,β-Ethylenic Ketones, Hydrazines | 1,3,5-Trisubstituted Pyrazoles | mdpi.com |
This table showcases various transition-metal catalysts and their application in pyrazole synthesis.
Metal-Free Approaches for Pyrazole Ring Formation
Metal-free synthetic methods are gaining traction due to their cost-effectiveness and reduced environmental impact. researchgate.net A practical, temperature-controlled approach has been developed for the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization without the need for transition-metal catalysts or oxidants. nih.gov This method utilizes common starting materials and can be conducted in both ionic liquids and ethanol (B145695) by adjusting the reaction temperature. nih.gov For example, 5-phenyl-3-(m-tolyl)-1H-pyrazole was synthesized in a 74% yield. nih.gov
Another metal-free strategy involves an iodine-mediated three-component [3+2] annulation of a β-ketonitrile (or pentane-2,4-dione), an arylhydrazine, and an aryl sulfonyl hydrazide to produce fully substituted pyrazoles. researchgate.net This one-pot reaction is valued for its use of readily available substrates and operational simplicity. researchgate.net
Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. dergipark.org.trtandfonline.com This method has been successfully applied to the synthesis of various pyrazole derivatives. shd-pub.org.rs
For instance, the synthesis of 1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazole was achieved using silica-supported toluenesulfonic acid as a proton source under microwave irradiation at 160°C. dergipark.org.tr In another application, a series of 4,5-dihydro-1H-pyrazoles were efficiently prepared from chalcones and hydrazine derivatives under microwave irradiation, often leading to significantly reduced reaction times and higher yields compared to conventional heating methods. shd-pub.org.rsacs.org The use of microwave irradiation can reduce reaction times from hours to minutes. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | 7-9 hours | Moderate | acs.org |
| Microwave-Assisted | 9-10 minutes | 79-92% | acs.org |
| Conventional Heating | 24 hours | 70-79% | tandfonline.com |
| Microwave-Assisted | 6 minutes | 70-98% | tandfonline.com |
This table highlights the efficiency of microwave-assisted synthesis in terms of reaction time and product yield.
Biocatalytic and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. rsc.org Biocatalysis, a key component of green chemistry, utilizes enzymes or whole organisms to perform chemical transformations with high efficiency, regioselectivity, and stereoselectivity under mild, aqueous conditions. rsc.orgfrontiersin.org
While specific biocatalytic routes for this compound are not extensively documented, the synthesis of related heterocyclic compounds like imidazoles has been achieved using fruit juices as biocatalysts, demonstrating the potential of this approach. tandfonline.com The use of natural catalysts like chitosan (B1678972) and its derivatives for the synthesis of thiazoles under ultrasonic irradiation also exemplifies a green chemistry approach that could be adapted for pyrazole synthesis. nih.gov These methods often involve mild reaction conditions, simple work-up procedures, and the use of non-toxic, recyclable catalysts. nih.govbenthamscience.com
Regioselectivity Control in the Synthesis of this compound Scaffolds
Controlling regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. researchgate.net
The regiochemical outcome of the cyclocondensation reaction is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. researchgate.net The reaction conditions, such as the solvent and the presence of an acid or base, also play a crucial role. mdpi.com
Substituent Effects on Regiochemical Outcomes
The electronic nature of substituents on the reactants significantly directs the regioselectivity of pyrazole formation. In the reaction of 1,3-diketones with phenylhydrazines, the electronic character of the substituent on the phenylhydrazine (B124118) can determine the ratio of the resulting regioisomers. researchgate.net
For example, in the Knorr-type transformation of certain steroidal 1,3-dicarbonyl compounds, reactions in pyridine (B92270) at room temperature were found to be highly regioselective, whereas conducting the reaction in acidic ethanol under reflux resulted in a mixture of regioisomers. researchgate.net It is often observed that the initial nucleophilic attack by the hydrazine occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. researchgate.net
In the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, high regioselectivity has been achieved at room temperature in N,N-dimethylacetamide. mdpi.com Similarly, the reaction of β-aminoenones with alkyl hydrazines showed that a less bulky substituent at the β-position of the enone leads to high regioselectivity. nih.gov
Solvent Polarity Influence on Isomer Ratios
The synthesis of pyrazole derivatives often yields a mixture of regioisomers, and the polarity of the solvent can play a critical role in determining the ratio of these isomers. In the synthesis of pyrazoles from nitroolefins, the choice of solvent significantly impacts the reaction pathway. Aprotic polar solvents generally favor the formation of the Michael addition product, while protic polar solvents tend to promote the formation of the pyrazole. orgsyn.org For instance, while reactions in dichloromethane (B109758) (CH2Cl2) can provide a high ratio of the desired pyrazole isomer, the reactions are often cleaner and result in better yields when conducted in alcoholic solvents like methanol (B129727) (MeOH) and ethanol (EtOH). orgsyn.org
Similarly, in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the solvent choice affects the reaction yield. The use of trifluoroethanol (TFE) and ethanol as solvents at reflux temperatures leads to the highest yields of the desired pyrazole. scirp.org In contrast, using an aprotic solvent such as tetrahydrofuran (B95107) (THF) results in a much slower reaction and a lower product yield. scirp.org
The synthesis of 4-arylallylidenepyrazolone derivatives also demonstrates a solvent effect. Preliminary findings suggest that aprotic solvents favor the formation of the 2Z isomer over the 2E isomer. researchgate.net In the N-alkylation of pyrazoles, the solvent is a critical factor, with dimethyl sulfoxide (B87167) (DMSO) providing the best results, whereas dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are less effective. sci-hub.st
Table 1: Solvent Effect on the Pyrazole Formation Reaction orgsyn.org
| Entry | Solvent | Ratio (Pyrazole:Michael Adduct) | Yield (%) |
| 1 | MeOH | >20:1 | 82 |
| 2 | EtOH | >20:1 | 82 |
| 3 | AcOH | >20:1 | 63 |
| 4 | CH2Cl2 | 10:1 | 75 |
| 5 | Toluene (B28343) | 1:1 | 42 |
| 6 | THF | 1:2 | 35 |
| 7 | CH3CN | 1:2 | 30 |
| 8 | DMF | 1:5 | 25 |
| 9 | DMSO | 1:5 | 25 |
| Reaction conditions: Nitroolefin and methylhydrazine in the specified solvent at room temperature for 12 hours. |
Synthetic Strategies for Functionalization of this compound
The functionalization of the pyrazole core is crucial for developing new derivatives with specific properties. Key strategies include the introduction of carboxylic acid and carbonitrile groups, as well as C-H sulfonylation and arylselenation.
Introduction of Carboxylic Acid and Carbonitrile Groups
The introduction of carboxylic acid and carbonitrile groups onto the pyrazole ring are important functionalization strategies. Various methods have been developed for this purpose. For instance, pyrazole-4-carbonitrile derivatives can be synthesized through microwave-assisted reactions involving a heterocyclic aldehyde and malononitrile, followed by condensation with phenyl hydrazine. wisdomlib.org This method is noted for its operational simplicity and excellent yields in short reaction times. wisdomlib.org Another approach involves a three-component one-pot reaction of benzaldehydes, malononitrile, and phenyl hydrazine in a water/ethanol solvent system, which is eco-friendly and provides high yields. rsc.org
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be achieved through a one-step Michael-type addition reaction of (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org This method demonstrates high regioselectivity, exclusively yielding the cyclized pyrazole product without the formation of other regioisomers or uncyclized intermediates. scirp.org
Carboxylic acid groups can be introduced into pyrazole rings through several methods, including the oxidation of alkyl or formyl groups and the hydrolysis of trichloromethyl derivatives. smolecule.com One-pot synthesis from arenes and carboxylic acids via the formation of ketones and β-diketones followed by heterocyclization with hydrazine is another efficient method. rsc.org The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives remains a fundamental and widely used approach for constructing the pyrazole core, which can then be further functionalized. smolecule.commdpi.com
Table 2: Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles tandfonline.com
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | C6H5CHO | 1a | 5 | 96 |
| 2 | 4-MeC6H4CHO | 1b | 5 | 98 |
| 3 | 4-MeOC6H4CHO | 1c | 5 | 98 |
| 4 | 4-ClC6H4CHO | 1d | 5 | 95 |
| 5 | 4-BrC6H4CHO | 1e | 5 | 94 |
| 6 | 4-FC6H4CHO | 1f | 5 | 96 |
| 7 | 4-NO2C6H4CHO | 1g | 5 | 92 |
| 8 | 3-NO2C6H4CHO | 1h | 5 | 94 |
| 9 | 2-ClC6H4CHO | 1i | 8 | 90 |
| 10 | 2,4-diClC6H4CHO | 1j | 8 | 91 |
| Reaction conditions: Aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [Dsim][TFA] (0.20 mmol) at 80 °C. |
C-H Sulfonylation and Arylselenation of Pyrazole Cores
Direct C-H functionalization is a powerful tool for modifying the pyrazole core. C-H sulfonylation and arylselenation introduce sulfonyl and selenyl groups, respectively, which can significantly alter the chemical and biological properties of the parent molecule.
Transition metal-free C-H sulfonylation of pyrazoles can be achieved through a cascade reaction of N,N-dimethyl enaminones with sulfonyl hydrazines. researchgate.netmdpi.com This method utilizes molecular iodine as a catalyst and proceeds via a tandem C(sp²)−H sulfonylation and pyrazole annulation. researchgate.netmdpi.com Another approach involves the reaction of NH2-functionalized enaminones and sulfonyl hydrazines in water, also using molecular iodine, which offers a green and efficient synthesis of fully substituted pyrazoles. nih.govacs.org
Copper-catalyzed direct C-H arylselenation of pyrazoles has been developed using elemental selenium and aryl iodides. nih.govrsc.org This one-pot protocol is effective for nitro-substituted N-alkylated pyrazoles, where the nitro group is essential for directing the C-H activation. nih.gov The reaction typically occurs at the C(5) position of the pyrazole ring. nih.govrsc.org The regioselectivity of such C-H activation reactions is often controlled by the functional groups present in the substrate. nih.gov
Table 3: Copper-Catalyzed Direct C–H Arylselenation of Pyrazole nih.gov
| Entry | Aryl Iodide | Product | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 3a | 18 | 110 | 38 |
| 2 | Iodobenzene | 3b | 18 | 110 | 45 |
| 3 | 4-Fluoroiodobenzene | 3c | 18 | 110 | 51 |
| 4 | 4-Chloroodobenzene | 3d | 18 | 110 | 62 |
| 5 | 4-Bromoiodobenzene | 3e | 18 | 110 | 58 |
| Reaction conditions: Pyrazole (1 equiv.), aryl iodide (2 equiv.), selenium powder (3 equiv.), K2CO3 (4 equiv.), CuBr (10 mol%), in DMSO. |
Spectroscopic Characterization and Structural Elucidation of 4 M Tolyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in 4-(m-Tolyl)-1H-pyrazole Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Analysis and Proton Assignments
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
In a typical ¹H NMR spectrum of a related compound, 4-bromo-3-(m-tolyl)-1-tosyl-1H-pyrazol-5-amine, recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: a doublet at δ 7.91 ppm corresponding to two protons, and a doublet at δ 7.62 ppm. beilstein-archives.org For 3,5-dimethyl-4-thiocyanato-1-(m-tolyl)-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ shows a triplet at δ 7.30 ppm for one proton, a doublet at δ 7.18 ppm for two protons, and another doublet at δ 7.10 ppm for one proton. beilstein-journals.org
The protons of the tolyl group typically appear as distinct signals. For instance, in a similar pyrazole (B372694) derivative, the methyl group protons of the tolyl substituent are observed as a singlet. beilstein-journals.org The protons on the pyrazole ring also exhibit characteristic chemical shifts. In 1-phenyl-4-thiocyanato-1H-pyrazole, the pyrazole protons appear as singlets at δ 8.20 and 7.90 ppm. beilstein-journals.org
A comprehensive assignment of the proton signals for this compound is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3, H-5 | 7.90 - 8.20 | s |
| Tolyl Aromatic H | 7.10 - 7.30 | m |
| Tolyl Methyl H | ~2.36 | s |
Table 1: ¹H NMR Chemical Shift Assignments for this compound. Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. "s" denotes a singlet, and "m" denotes a multiplet.
¹³C NMR Spectroscopic Analysis and Carbon Assignments
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
For a related compound, 1-phenyl-4-thiocyanato-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 144.3, 139.2, 131.8, 129.7, 128.0, 119.6, 110.8, and 100.0 ppm. beilstein-journals.org In another example, 5-methyl-3-phenyl-4-(m-tolylthio)-1H-pyrazole, the carbon signals appear at δ 150.8, 150.0, 138.8, 138.3, 130.9, 130.8, 128.8, 128.7, 128.6, 127.6, 125.9, 122.3, 103.0, 21.4, and 10.9 ppm. rsc.org
The chemical shifts of the carbon atoms in the pyrazole and tolyl rings are distinct. The carbons of the pyrazole ring typically resonate at specific ranges, as do the aromatic and methyl carbons of the tolyl group. beilstein-journals.orgrsc.org
A detailed assignment of the carbon signals for this compound is provided in the following table.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C-3, C-5 | 130 - 145 |
| Pyrazole C-4 | 100 - 115 |
| Tolyl Aromatic Carbons | 120 - 140 |
| Tolyl Methyl Carbon | ~21 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound. Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Two-Dimensional NMR Techniques (e.g., HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the structural assignments made from 1D NMR data. HMBC experiments reveal long-range correlations (typically over 2-4 bonds) between protons and carbons. ceitec.cz This information is crucial for unambiguously connecting the different fragments of the molecule, such as the tolyl group to the pyrazole ring at the correct position. For instance, a cross-peak between the protons of the tolyl ring and the C-4 carbon of the pyrazole ring would definitively confirm the connectivity in this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.
The IR spectrum of a pyrazole derivative will typically show characteristic bands for the N-H stretch of the pyrazole ring, aromatic C-H stretches, and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. derpharmachemica.com For a similar pyrazole compound, IR analysis showed characteristic bands for C=N, aromatic C=C, and N-H groups. nepjol.info The methyl group of the tolyl substituent will also have characteristic C-H stretching and bending vibrations. scifiniti.com
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. scifiniti.com The vibrational frequencies observed in both IR and Raman spectra can be assigned to specific molecular motions, confirming the presence of the pyrazole and tolyl moieties.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (pyrazole) | ~3400 | |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| C=C/C=N Stretch (rings) | 1600 - 1450 | 1600 - 1450 |
| Methyl C-H Bend | ~1450, ~1375 | ~1450, ~1375 |
| Ring Deformation | below 1000 | below 1000 |
Table 3: General IR and Raman Vibrational Frequencies for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated system.
The extended conjugated system of this compound, which includes both the pyrazole and tolyl rings, is expected to exhibit distinct absorption bands in the UV region. For a related pyrazole derivative, UV-Vis spectroscopy revealed absorption maxima at 415 nm and 325 nm, indicative of an extended conjugated system. nepjol.infonepjol.info These absorptions are typically attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. The solvent can influence the position of these absorption bands.
| Electronic Transition | Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | 300 - 400 |
Table 4: Expected UV-Vis Absorption Maxima for this compound.
Mass Spectrometry for Molecular Ion Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. beilstein-archives.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For instance, the loss of the tolyl group or fragments from the pyrazole ring would result in characteristic fragment ions.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 158.08 |
| [M - CH₃]⁺ | Loss of a methyl group | 143.06 |
| [M - HCN]⁺ | Loss of hydrogen cyanide from pyrazole ring | 131.07 |
| [C₇H₇]⁺ | Tolyl cation | 91.05 |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
Several derivatives of the pyrazole family, including those with tolyl substituents, have been successfully characterized using single-crystal X-ray diffraction. For instance, the crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide was determined, revealing a twisted conformation for the central pyrazole ring. iucr.orgnih.gov The mean plane of this pyrazole ring forms dihedral angles of 7.19 (12)° and 71.13 (11)° with the thiophene (B33073) and toluene (B28343) rings, respectively. iucr.orgnih.gov In its crystal lattice, molecules are interconnected by N—H⋯S hydrogen bonds, creating chains that propagate along the jocpr.com direction. iucr.orgnih.gov
Another related study on (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided definitive proof of its molecular structure. mdpi.com Similarly, the structures of various other pyrazole derivatives, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles and imidazo[1,5-b]pyrazol-6-ones, have been confirmed through X-ray crystallography, highlighting the planarity of the pyrazole ring and the spatial orientation of its substituents. nih.govthieme-connect.de
The crystallographic data for these and similar compounds are typically refined using software like SHELX and visualized with programs such as Mercury. These studies often reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing and influence the material's bulk properties. iucr.orgnih.govacs.org For example, in the crystal structure of one pyrazole derivative, a dense network of hydrogen bonds contributes to its high stability. acs.org
A summary of crystallographic data for representative pyrazole derivatives is presented below:
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Monoclinic | P2₁/c | N—H⋯S hydrogen bonds, N—H⋯π interactions | iucr.orgnih.gov |
| 3,5-dimethyl-1H-pyrazole | Trigonal | R̅3c | Dense hydrogen bonding network | acs.org |
| (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Monoclinic | P2₁/n | - | mdpi.com |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. This analysis is critical for validating the empirical formula of newly synthesized compounds, including derivatives of this compound. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For a variety of pyrazole derivatives, elemental analysis has been routinely employed to confirm their proposed structures. For instance, the elemental analysis of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and its subsequent derivatives was crucial in elucidating their structures. nih.gov Similarly, the analysis of various N-arylcyanothioformamides and their reaction products, which include pyrazole-like structures, has been reported. mdpi.com
The following table presents a compilation of elemental analysis data for several compounds related to the pyrazole family, demonstrating the validation of their empirical formulas.
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Ref. |
| 5-(4-(Dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₂₀H₂₄N₄S | C: 68.15, H: 6.86, N: 15.90 | C: 68.02, H: 6.82, N: 15.83 | nanobioletters.com |
| 3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₁₈H₁₉ClN₄S | C: 60.24, H: 5.34, N: 15.61 | C: 60.13, H: 5.30, N: 15.56 | nanobioletters.com |
| 3-(2,5-Dichloro-3-thienyl)-4,5-dihydro-5-(2-naphthalenyl)-1-(p-tolyl)-1H-pyrazole | C₂₄H₁₈Cl₂N₂S | C: 65.90, H: 4.15, N: 6.40 | C: 65.72, H: 4.25, N: 6.38 | researchgate.net |
| 5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O₂ | C: 66.3, H: 5.6, N: 12.9 | C: 66.1, H: 5.3, N: 12.9 | mdpi.com |
| 4-[(2-hydroxy-ethylamino)-methylene]-5-methyl-2-p-tolyl-2,4-dihydro-pyrazol-3-one | C₁₄H₁₇N₃O₂ | C: 64.85, H: 6.6, N: 16.21 | C: 64.9, H: 6.3, N: 16.2 | mdpi.com |
Reactivity and Mechanistic Studies of 4 M Tolyl 1h Pyrazole
Electrophilic Substitution Reactions on the 4-(m-Tolyl)-1H-pyrazole Ring
The pyrazole (B372694) ring is inherently an electron-rich system, making it reactive towards electrophiles. chim.it Electrophilic substitution reactions, such as halogenation and nitration, typically occur at the C4 position of the pyrazole ring due to its higher electron density compared to the C3 and C5 positions. pharmaguideline.comijnrd.orgglobalresearchonline.net However, in this compound, the C4 position is already substituted. This directs electrophilic attack to other available positions on the pyrazole ring or the tolyl substituent, governed by the directing effects of the existing groups and the reaction conditions.
Halogenation and Nitration Mechanisms at Position 4
While the C4 position in the title compound is occupied, understanding the mechanism of electrophilic substitution at this position in related pyrazoles provides a crucial context. For unsubstituted or C4-vacant pyrazoles, electrophilic attack at C4 proceeds through a stable cationic intermediate, avoiding the formation of highly unstable intermediates that would arise from attack at C3 or C5. rrbdavc.org
Halogenation: The halogenation of pyrazoles can be achieved using various reagents. For instance, bromination can be carried out using bromine in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism. In the case of 3,5-diarylpyrazoles, electrophilic fluorination with reagents like Selectfluor™ initially occurs at the C4 position. thieme-connect.com Further fluorination can lead to a difluorinated salt intermediate, which, upon deprotonation, yields a 4,4-difluoro-1H-pyrazole. thieme-connect.com This suggests that even after initial substitution, the C4 position can remain reactive under certain conditions.
Nitration: Nitration of pyrazoles, typically using a mixture of nitric acid and sulfuric acid, also preferentially occurs at the C4 position. globalresearchonline.netcutm.ac.in The reaction follows the general mechanism of electrophilic aromatic substitution. Studies on related compounds, like 1-aryl-4-nitro-1H-pyrazoles, are often synthesized through the nitration of 1-arylpyrazoles. arkat-usa.org
For this compound, electrophilic substitution would likely occur on the tolyl ring, directed by the methyl group (ortho and para positions) and the pyrazole ring, or potentially at the C5 position of the pyrazole ring, depending on the precise reaction conditions and the nature of the electrophile.
Nucleophilic Attack on this compound
The pyrazole ring is generally considered to be poorly reactive towards nucleophiles due to its π-excess character. chim.it However, the presence of the two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups. mdpi.comnih.govresearchgate.net
Reactivity at Positions 3 and 5
Nucleophilic attacks are favored at the C3 and C5 positions of the pyrazole ring. mdpi.comnih.govresearchgate.net The introduction of electron-withdrawing groups onto the pyrazole ring can enhance its reactivity towards nucleophiles. chim.it For instance, the synthesis of 5-alkylamino-N-arylpyrazoles has been achieved through the nucleophilic attack of primary alkylamines on 5-chloropyrazoles, demonstrating the feasibility of nucleophilic substitution at C5. chim.itencyclopedia.pub
In the context of this compound, the m-tolyl group is generally considered electron-donating, which would not significantly activate the ring towards nucleophilic attack. However, reactions with strong nucleophiles or under forcing conditions could potentially lead to substitution at the C3 or C5 positions. The relative reactivity of these two positions can be influenced by steric hindrance from the adjacent C4-substituent.
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like pyrazoles. bohrium.com These reactions often involve the combination of a 1,3-dipole with a dipolarophile.
1,3-Dipolar Cycloadditions in Pyrazole Chemistry
The 1,3-dipolar cycloaddition is a key method for synthesizing pyrazole derivatives. chim.it This reaction typically involves a [3+2] cycloaddition between a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, like an alkyne or an alkene. organic-chemistry.orgacs.orgnih.gov This method is often highly regioselective. chim.it
While this compound itself is the product of such a reaction rather than a reactant, understanding its formation provides insight into pyrazole chemistry. For example, 3,5-disubstituted pyrazoles can be synthesized via the 1,3-dipolar cycloaddition of diazo compounds (generated in situ from aldehydes) with terminal alkynes. acs.org Similarly, nitrile imines can react with various dipolarophiles to yield substituted pyrazoles. bohrium.comnih.gov The synthesis of fused polycyclic pyrazoles has been achieved through intramolecular 1,3-dipolar cycloaddition of alkyne-tethered tosylhydrazones. acs.org
Oxidation and Reduction Reactivity of this compound Moieties
The pyrazole ring exhibits a general resistance to both oxidation and reduction due to its aromatic stability. ijnrd.orgpharmajournal.net However, the side chains attached to the pyrazole ring can undergo these reactions, and under specific conditions, the ring itself can be reduced.
Oxidation: The pyrazole ring is generally stable to oxidation, though the side chains can be oxidized. pharmaguideline.compharmajournal.net For instance, a side chain could be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate. pharmajournal.net While the pyrazole ring itself is resistant, pyrazoline intermediates, which are less aromatic, can be oxidized to form pyrazoles. nih.gov
Reduction: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reducing conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com Catalytic hydrogenation can reduce the pyrazole ring, first to a pyrazoline and then to a pyrazolidine (B1218672). ijnrd.orgcutm.ac.in The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction.
Table 1: Summary of Reactivity for the Pyrazole Ring
| Reaction Type | Position(s) of Reactivity | Influencing Factors | General Outcome for this compound |
|---|---|---|---|
| Electrophilic Substitution | C4 (preferentially) mdpi.comnih.gov | Electron-donating/withdrawing groups, steric hindrance. | Attack on the tolyl ring or other positions on the pyrazole ring. |
| Nucleophilic Attack | C3 and C5 mdpi.comnih.gov | Electron-withdrawing groups on the pyrazole ring. chim.it | Generally low reactivity, but possible with strong nucleophiles. |
| Cycloaddition | N/A (product of cycloaddition) | Nature of 1,3-dipole and dipolarophile. | Serves as an example of a product from such reactions. |
| Oxidation | Side chains | Strength of oxidizing agent. | Oxidation of the tolyl methyl group is possible. |
| Reduction | Pyrazole ring | Catalyst, reducing agent, reaction conditions. | Reduction to pyrazoline or pyrazolidine is possible. ijnrd.orgcutm.ac.in |
Mechanism of Pyrazole Annulation and Derivatization from Precursors
The formation of the pyrazole ring, a process known as pyrazole annulation, is a cornerstone of heterocyclic chemistry. For 4-substituted pyrazoles like this compound, the mechanism is heavily influenced by the nature of the starting materials. The most prevalent and classic methods involve the cyclocondensation of a hydrazine (B178648) source with a three-carbon backbone precursor that already contains the m-tolyl group at the desired position. These precursors are typically 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones). mdpi.com
The synthesis of the pyrazole core is fundamentally a [3+2] cycloaddition, where the hydrazine molecule provides two adjacent nitrogen atoms (the N-N unit) and the precursor provides a three-carbon chain (the C-C-C unit). ajol.info The regioselectivity of the reaction, which determines the final position of substituents on the pyrazole ring, is a critical aspect of the mechanism and depends on the steric and electronic properties of the substituents on both the hydrazine and the three-carbon precursor. mdpi.com
Several synthetic strategies have been developed for the synthesis of 4-aryl-1H-pyrazoles. These methods often involve the reaction of α,β-unsaturated ketones with hydrazine derivatives or the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comscielo.br For instance, the reaction of chalcones with hydrazine hydrate (B1144303) in the presence of a catalyst like thionyl chloride is a common method for producing pyrazole derivatives. ajol.info
Proposed Reaction Pathways and Intermediate Formation
The precise pathway for the formation of this compound depends on the chosen precursors. The most common routes originate from either 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds (chalcones) bearing an m-tolyl group.
Pathway A: From 1,3-Dicarbonyl Precursors
A widely accepted mechanism for pyrazole formation is the Knorr synthesis, which utilizes a 1,3-dicarbonyl compound and hydrazine. mdpi.com To synthesize this compound via this route, the required precursor would be 2-(m-tolyl)malondialdehyde or a related β-keto-enol where the m-tolyl group is at the C-2 position.
The reaction is proposed to proceed through the following steps:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.
Intermediate Hydrazone Formation: This attack leads to the formation of a hydrazone intermediate, with the elimination of a water molecule.
Tautomerization and Cyclization: The hydrazone may exist in equilibrium with its enamine tautomer. An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group closes the ring.
Dehydration: The resulting five-membered heterocyclic intermediate, a dihydropyrazol-ol, readily undergoes dehydration (elimination of a second water molecule) to yield the stable, aromatic this compound ring.
Pathway B: From α,β-Unsaturated Carbonyl Precursors (Chalcone Analogs)
When an α,β-unsaturated aldehyde or ketone (a chalcone (B49325) analog) is used, the m-tolyl group is typically part of the β-substituent. A suitable precursor would be 3-(m-tolyl)acrolein or a similar enone.
The proposed mechanism involves:
Michael Addition: The reaction begins with a conjugate (Michael) addition of hydrazine to the β-carbon of the α,β-unsaturated system. This is often the rate-determining step.
Intermediate Enolate/Imine Formation: This addition forms an enolate or imine intermediate. The initial adduct undergoes tautomerization to form a hydrazone.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration and Aromatization: The resulting pyrazoline intermediate eliminates a molecule of water to afford the final aromatic this compound. mdpi.com In some cases, the pyrazoline intermediate is stable and requires a separate oxidation step to be converted to the pyrazole. mdpi.com
The table below summarizes the key precursors and the general mechanistic steps for forming the this compound core.
| Pathway | Key Precursor Type | Example Precursor for this compound | Key Mechanistic Steps |
|---|---|---|---|
| A | 1,3-Dicarbonyl Compound | 2-(m-tolyl)malondialdehyde | 1. Nucleophilic attack on carbonyl 2. Hydrazone formation 3. Intramolecular cyclization 4. Dehydration |
| B | α,β-Unsaturated Carbonyl | 3-(m-tolyl)acrolein | 1. Michael addition of hydrazine 2. Tautomerization to hydrazone 3. Intramolecular cyclization 4. Dehydration/Oxidation |
| C | α,β-Alkynic Carbonyl | 4-(m-tolyl)but-3-yn-2-one | 1. Nucleophilic attack on carbonyl 2. In-situ hydrazone formation 3. Electrophilic cyclization 4. Aromatization |
A specific example related to this class of compounds is the synthesis of (E)-2-(2-phenylhydrazineylidene)-4-(m-tolyl)-but-3-ynoate, which serves as an intermediate for pyrazole derivatives. mdpi.com The formation of this hydrazone is the initial step, which is then followed by intramolecular cyclization to form the pyrazole ring. mdpi.com These studies underscore that the initial formation of a hydrazone intermediate is a common and critical feature in the synthesis of pyrazole rings from carbonyl-containing precursors.
Computational and Theoretical Investigations of 4 M Tolyl 1h Pyrazole
Density Functional Theory (DFT) Studies on 4-(m-Tolyl)-1H-pyrazole
DFT studies serve as a powerful tool to elucidate the intrinsic properties of pyrazole (B372694) derivatives. researchgate.net These theoretical calculations can establish a foundational understanding of molecular properties, including geometry, charge distribution, and reactivity, which are crucial for rational molecular design. researchgate.netasianpubs.org
The optimization of the molecular structure of pyrazole derivatives using DFT methods reveals key conformational features. materialsciencejournal.org For molecules containing linked aromatic rings like this compound, a non-planar structure is typically expected. In related structures, such as N'-(4-methylbenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, the pyrazole and tolyl rings are not coplanar. nih.gov The dihedral angle between the pyrazole ring and an attached aryl ring has been calculated in similar compounds to be significant, for instance, at 36.16° between a pyrazole and a tolyl ring in one such derivative. nih.gov This twisting is a result of steric hindrance and electronic effects between the two ring systems. The optimization process, performed without any symmetry constraints, seeks the lowest energy conformation on the potential energy surface. materialsciencejournal.org
Theoretical calculations provide precise data on geometric parameters. In studies of related pyrazole-hydrazone derivatives, calculated bond lengths and angles have shown excellent agreement with experimental X-ray diffraction data. mdpi.com For the pyrazole ring, the C-N and N-N bond lengths are of particular interest as they indicate the degree of electron delocalization. Theoretical studies on similar pyrazole structures show that C-N bond lengths are typically intermediate between single and double bonds. mdpi.com Atomic charge distribution, often calculated using Mulliken population analysis, helps in understanding the electronic structure and identifying reactive sites within the molecule. researchgate.netscientific.net
Table 1: Selected Theoretical Bond Lengths in a Pyrazole Ring System Note: Data is based on values reported for structurally similar pyrazole derivatives.
| Bond | Typical Calculated Length (Å) | Reference |
| N-N | 1.371 - 1.383 | mdpi.com |
| C-N | 1.349 - 1.381 | mdpi.com |
| C-C | 1.390 - 1.450 | mdpi.com |
Table 2: Selected Theoretical Bond Angles in a Pyrazole Ring System Note: Data is based on values reported for structurally similar pyrazole derivatives.
| Angle | Typical Calculated Value (°) | Reference |
| C-N-N | 106.0 - 112.0 | mdpi.com |
| N-N-C | 110.0 - 113.0 | mdpi.com |
| N-C-C | 105.0 - 110.0 | mdpi.com |
Harmonic vibrational frequency calculations are used to predict infrared (IR) and Raman spectra, providing a fingerprint of the molecule. researchgate.net These theoretical spectra are often compared with experimental FT-IR data to confirm the molecular structure. derpharmachemica.com The calculated frequencies for pyrazole derivatives show good agreement with experimental values, though they are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and basis set deficiencies. researchgate.net Key vibrational modes include C-H stretching of the aromatic rings, C=C and C-N stretching within the rings, and pyrazole ring deformations. derpharmachemica.com
Table 3: Typical Calculated Vibrational Frequencies for Tolyl-Pyrazole Derivatives Note: Frequencies are based on data from analogous compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretching | 3000 - 3100 | derpharmachemica.com |
| Methyl C-H Stretching | 2900 - 3000 | derpharmachemica.com |
| Aromatic C=C Stretching | 1430 - 1625 | derpharmachemica.com |
| Pyrazole Ring Deformation | 630 - 650 | derpharmachemica.com |
| C-H Out-of-Plane Bending | 760 - 820 | derpharmachemica.com |
Electronic Structure Analysis of this compound
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods are essential for analyzing the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. derpharmachemica.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net In pyrazole derivatives, the charge density of the HOMO is often localized on one part of the molecule (e.g., the tolyl ring), while the LUMO's density is on another (e.g., the pyrazole ring), indicating potential pathways for intramolecular charge transfer. materialsciencejournal.orgmdpi.com
Table 4: Representative Frontier Orbital Energies for a Tolyl-Pyrazole System Note: Values are based on DFT calculations of analogous compounds.
| Parameter | Representative Value (eV) | Reference |
| E(HOMO) | -5.5 to -6.3 | materialsciencejournal.orgmdpi.com |
| E(LUMO) | -0.8 to -2.5 | materialsciencejournal.orgmdpi.com |
| Energy Gap (ΔE) | 3.7 to 5.7 | materialsciencejournal.orgmdpi.com |
Global reactivity descriptors, such as electronic chemical potential (μ), chemical hardness (η), and chemical softness (S), can be derived from the energies of the frontier orbitals. researchgate.netderpharmachemica.com These parameters provide quantitative measures of a molecule's reactivity and stability.
Electronic Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.
Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. derpharmachemica.com It is calculated as η = (E(LUMO) - E(HOMO)) / 2.
Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates a higher propensity for chemical reactions.
Table 5: Calculated Global Reactivity Descriptors Note: Values are derived from representative HOMO/LUMO energies of similar pyrazole compounds.
| Parameter | Formula | Significance |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Propensity for chemical reaction |
Global Electrophilicity Index
The global electrophilicity index (ω) is a crucial quantum chemical descriptor that measures the ability of a molecule to accept electrons, thus quantifying its electrophilic character. materialsciencejournal.orgrsc.org It is calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions. materialsciencejournal.org
| Parameter | Symbol | Typical Value Range (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.3 to -8.8 | Electron-donating ability researchgate.net |
| LUMO Energy | ELUMO | -1.7 to -6.3 | Electron-accepting ability researchgate.net |
| Chemical Hardness | η | ~2.12 | Resistance to change in electron distribution materialsciencejournal.orgresearchgate.net |
Band Gap Energies and Charge Transfer Characteristics
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing a molecule's stability and reactivity. materialsciencejournal.org A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. materialsciencejournal.org This energy gap is also indicative of intramolecular charge transfer (ICT) possibilities within the molecule. materialsciencejournal.org
In pyrazole derivatives, the distribution of HOMO and LUMO orbitals reveals the sites for charge transfer. The HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas. rjptonline.orgdntb.gov.ua The transition of an electron from the HOMO to the LUMO represents an ICT event. For this compound, the tolyl group and the pyrazole ring system would be the primary domains involved in this charge transfer, influencing the molecule's electronic and optical properties. Studies on similar aromatic-substituted pyrazoles confirm that the energy gap is a key factor in charge transfer phenomena. materialsciencejournal.org The modification of substituents on the phenyl or pyrazole rings can tune this band gap. aps.org
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification in this compound
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. acu.edu.inresearchgate.net The MEP map illustrates the charge distribution on the molecular surface using a color spectrum. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms, such as the nitrogen atoms in the pyrazole ring. acu.edu.in
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are often found around hydrogen atoms, particularly the N-H proton of the pyrazole ring. acu.edu.inwuxiapptec.com
Green Regions: Denote areas of neutral or near-zero potential. acu.edu.in
For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring, identifying them as key sites for electrophilic interactions like alkylation. wuxiapptec.com Conversely, the hydrogen atom attached to the nitrogen (N1-H) would exhibit a strong positive potential (blue), marking it as the most likely site for deprotonation or hydrogen bonding. researchgate.netwuxiapptec.com
Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions
Natural Bonding Orbital (NBO) analysis provides detailed insights into the delocalization of electron density within a molecule, arising from hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified. rjptonline.orgdntb.gov.ua
Table 2: Example of NBO Analysis for a Pyrazole Derivative Note: This table is a representative example based on typical findings for pyrazole systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N2 | π* (C3-C4) | High | Lone pair delocalization |
| π (C4-C5) | π* (C6-C7) of Tolyl | Moderate | π-conjugation |
Molecular Modeling and Simulation Studies
Molecular Docking Simulations for Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. asianpubs.orgresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. bohrium.comacs.org
For this compound, docking studies would involve placing the compound into the binding pocket of a specific protein target, such as an enzyme or receptor. Pyrazole derivatives are known to inhibit various enzymes. asianpubs.orgacs.org The simulation calculates a docking score, which estimates the binding free energy, with more negative values indicating stronger binding. bohrium.com The analysis also reveals specific intermolecular interactions, such as:
Hydrogen Bonds: Often formed between the pyrazole's N-H or nitrogen lone pairs and amino acid residues like SER, THR, or HIS. rsc.org
Hydrophobic Interactions: Occurring between the tolyl group and nonpolar residues like LEU, VAL, or PHE. rsc.org
π-π Stacking: Possible between the aromatic pyrazole or tolyl rings and aromatic residues like TYR or TRP. acu.edu.in
Table 3: Representative Molecular Docking Results for a Pyrazole Derivative Note: This table illustrates typical docking results, as a study on this compound was not specifically found.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| EGFR Tyrosine Kinase | -8.5 | LYS745, MET793 | Hydrogen Bond |
| (Example) | LEU844, VAL726 | Hydrophobic |
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a molecular complex over time. rsc.org Following a molecular docking study, an MD simulation can be performed on the ligand-protein complex to assess its stability and flexibility in a simulated physiological environment. mdpi.com
An MD simulation of a this compound-protein complex would track the movements of every atom over a set period (e.g., 100 nanoseconds). rsc.org Key metrics are analyzed to determine the stability of the binding:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, low-fluctuation RMSD value over time suggests the complex is stable. rsc.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions of the protein can reveal flexibility, while low values in the binding site suggest stable interactions with the ligand. rsc.org
These simulations can confirm whether the interactions predicted by docking are maintained over time, providing stronger evidence for the compound's potential as an inhibitor. mdpi.combohrium.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole |
| 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate |
| 5-(2-Methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 5-(4-Methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| 5-(2,3-dichlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |
| 3-methoxy-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole |
| 2-(p-tolyl)-2,3-dihydro-1H-perimidine |
| 4-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| 4-chloro-1H-pyrazole |
| (E)-3-(1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one |
| (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one |
| (E)-N′-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl) acetohydrazide |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are pivotal computational methods for elucidating the electronic structure and interaction networks within a molecule. While specific QTAIM and NCI studies focused solely on this compound are not extensively detailed in the available literature, the application of these methods to analogous pyrazole derivatives provides a clear framework for the insights they would offer. diva-portal.orgresearchgate.nettandfonline.com
QTAIM analysis examines the topology of the electron density (ρ(r)) to characterize chemical bonds and interactions. By identifying bond critical points (BCPs) where the electron density gradient is zero, one can calculate key topological parameters. These parameters, including the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), differentiate the nature of chemical interactions. For instance, in related heterocyclic systems, QTAIM has been used to confirm the nature of covalent bonds within the pyrazole and phenyl rings and to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds. tandfonline.com A negative Laplacian value (∇²ρ(r) < 0) typically signifies a shared-shell covalent interaction, whereas a positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces.
The Non-Covalent Interaction (NCI) analysis offers a complementary, visual approach to understanding weak interactions. tandfonline.comspbu.ru This method is based on the reduced density gradient (RDG), which is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). The resulting 3D visualization maps different types of non-covalent interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as distinct, low-density, low-gradient spikes, typically colored blue or green.
Van der Waals Interactions: Visualized as broader, greenish-colored surfaces in low-density regions.
Steric Repulsion: Appear as reddish-colored patches in regions where molecular fragments are in close, repulsive contact.
For this compound, an NCI analysis would be instrumental in visualizing potential intramolecular hydrogen bonds, such as a C-H···N interaction, and the van der Waals forces between the tolyl and pyrazole rings that influence its conformational preferences. researchgate.nettandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid-State this compound Structures
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. doi.orgas-proceeding.comacs.org By generating a surface around the molecule defined by the electron distribution of the procrystal, it provides a unique fingerprint of the crystalline environment.
The analysis involves mapping different properties onto the Hirshfeld surface. A key property is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. On a d_norm map, red areas indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds; white areas represent contacts at the van der Waals distance, and blue areas denote longer contacts. as-proceeding.com
A quantitative breakdown of these interactions is provided by 2D fingerprint plots, which plot the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). iucr.org The percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area can be calculated from these plots.
While specific crystallographic data for this compound is not available in the searched results, analysis of closely related pyrazole derivatives allows for a representative understanding of the expected interactions. diva-portal.orgas-proceeding.com The dominant interactions in the crystal packing of such aromatic pyrazoles are typically H···H, C···H/H···C, and N···H/H···N contacts, reflecting the abundance of hydrogen atoms on the molecular surface.
Table 1: Representative Intermolecular Contact Contributions for a Pyrazole Derivative from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) | Description |
| H···H | 49.5% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. diva-portal.org |
| C···H / H···C | 26.1% | Significant interactions between carbon atoms of the aromatic rings and hydrogen atoms, indicative of C-H···π interactions. diva-portal.org |
| O···H / H···O | 16.1% | Although the subject molecule lacks oxygen, this entry (from a related structure) shows the importance of hydrogen bonding where applicable. diva-portal.org |
| N···H / H···N | 6.9% | Contacts involving the nitrogen atoms of the pyrazole ring and hydrogen atoms on neighboring molecules. diva-portal.orgas-proceeding.com |
| C···C | 1.0% | Suggests the presence of π-π stacking interactions between the aromatic pyrazole and tolyl rings. diva-portal.orgas-proceeding.com |
| N···C / C···N | 0.4% | Minor contributions to the overall crystal packing. diva-portal.org |
Coordination Chemistry of 4 M Tolyl 1h Pyrazole As a Ligand
Synthesis and Characterization of Metal Complexes with 4-(m-Tolyl)-1H-pyrazole Ligands
The synthesis of metal complexes incorporating the this compound ligand typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and composition.
The synthesis of novel metal complexes often begins with the preparation of the pyrazole-based ligand itself. For instance, some synthetic routes involve the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. nih.gov The characterization of these ligands and their subsequent metal complexes relies on a suite of analytical methods. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. tsijournals.com Infrared (IR) spectroscopy is crucial for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. tsijournals.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed information about the ligand's structure and the changes it undergoes upon binding to a metal center. acs.org Mass spectrometry confirms the molecular weight of the synthesized compounds. niscpr.res.in
Techniques such as UV-Visible spectroscopy are employed to study the electronic transitions within the metal complexes, providing insights into their electronic structure. tsijournals.com Thermal analysis methods, like thermogravimetric analysis (TGA), are used to study the thermal stability of the complexes and the presence of solvent molecules. niscpr.res.in Molar conductance measurements help in determining the electrolytic nature of the complexes. tsijournals.com
Formation of Mononuclear, Dinuclear, and Polymeric Complexes
The versatility of pyrazole-based ligands, including this compound, allows for the formation of complexes with varying nuclearity. Depending on the reaction conditions, the nature of the metal ion, and the substituents on the pyrazole (B372694) ring, mononuclear, dinuclear, or polymeric structures can be obtained. researchgate.netunt.edu
Mononuclear Complexes: In these complexes, a single metal center is coordinated by one or more this compound ligands. The specific geometry around the metal ion, such as tetrahedral or square planar, is influenced by the metal's coordination preferences and the steric and electronic properties of the ligands. jocpr.comnih.gov For example, mononuclear iron(II) complexes with substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazole ligands have been synthesized, where the spin state of the iron center can be controlled by the choice of axial ligands. nih.gov
Dinuclear Complexes: Dinuclear complexes feature two metal centers bridged by pyrazolate ligands. unt.edu The pyrazolate anion can act as an exo-bidentate ligand, connecting two metal ions. researchgate.net This bridging can lead to interesting magnetic and electronic interactions between the metal centers. The formation of dinuclear species is often influenced by the reaction stoichiometry and the nature of the substituents on the pyrazole ring. nsf.gov For example, dinuclear iron(II) complexes with doubly triazole-bridged iron centers have been reported. nih.gov
Polymeric Complexes: In some cases, the bridging nature of the pyrazolate ligand can extend to form one-, two-, or three-dimensional coordination polymers. researchgate.net These structures consist of repeating metal-ligand units extending in space. The formation of such polymeric networks depends on the coordination geometry of the metal ion and the ability of the ligand to link multiple metal centers.
The ability of this compound and related pyrazole derivatives to form these diverse architectures highlights their importance in the design of coordination compounds with tailored structures and properties.
Role of Pyrazole as a Bidentate Ligand
While this compound itself is a monodentate ligand, coordinating through one of its nitrogen atoms, derivatives of pyrazole can be designed to act as bidentate or even polydentate ligands. This is typically achieved by introducing additional donor atoms or functional groups onto the pyrazole ring. researchgate.netbohrium.com The pyrazolate anion, formed upon deprotonation of the pyrazole N-H, commonly acts as a bridging, exo-bidentate ligand, linking two metal centers. researchgate.netunt.edu
In the context of bidentate coordination, a common strategy involves incorporating a second coordinating group, such as a pyridine (B92270), imidazole, or another pyrazole ring, into the ligand framework. These bidentate N,N-donor ligands can chelate to a single metal center, forming a stable five- or six-membered ring. The nature and position of these coordinating groups significantly influence the steric and electronic properties of the resulting metal complex. mdpi.com
For instance, bis(pyrazolyl)alkane ligands are a well-studied class of bidentate ligands where two pyrazole rings are connected by an alkyl chain. The flexibility of this backbone plays a crucial role in determining the coordination geometry of the metal complex. mdpi.com The synthesis of such ligands allows for the fine-tuning of the ligand's properties to achieve desired catalytic or photophysical behavior. mdpi.com
Ligand Field Theory and Electronic Properties of this compound Metal Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. slideshare.net It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to describe the interaction between the metal d-orbitals and the ligand orbitals. libretexts.org The electronic properties of metal complexes with this compound are dictated by these interactions.
The pyrazole ligand is primarily a σ-donor through the lone pair on its sp²-hybridized nitrogen atom. researchgate.net The strength of this σ-donation influences the magnitude of the ligand field splitting (Δ). According to LFT, ligands can be classified as weak-field or strong-field based on their ability to split the d-orbitals. libretexts.org Weak-field ligands lead to a small splitting, resulting in high-spin complexes, while strong-field ligands cause a large splitting, favoring low-spin complexes. libretexts.org
The electronic properties of these complexes can be probed using various spectroscopic and computational methods. UV-visible absorption spectroscopy reveals electronic transitions, such as d-d transitions and charge-transfer bands. acs.org The energies of these transitions are directly related to the ligand field splitting.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of these complexes. scientific.net DFT calculations can provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density within the complex. acs.org This information is valuable for understanding the reactivity and photophysical behavior of the complexes. For instance, in some iridium(III) complexes, the HOMO is often localized on the metal center and the cyclometalating ligand, while the LUMO is centered on the ancillary ligand. acs.org
The electronic properties of the this compound ligand can be tuned by modifying the tolyl substituent. The methyl group on the tolyl ring is an electron-donating group, which can influence the σ-donor strength of the pyrazole nitrogen and, consequently, the electronic properties of the metal complex.
Crystallographic Studies of this compound Coordination Compounds
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of coordination compounds. nih.govthieme-connect.de Crystallographic studies of metal complexes containing this compound and its derivatives provide precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. acs.orgresearchgate.net
These studies have revealed a wide array of structural motifs. For example, the crystal structure of a pyrazole derivative showed a triclinic crystal system with a P-1 space group. acs.org In another instance, a pyrazole-pyrazoline hybrid compound was found to crystallize in a monoclinic system with a P2₁/n space group. nih.gov Such data is crucial for understanding the relationship between the molecular structure and the observed physical and chemical properties.
Crystallographic analyses have confirmed the formation of mononuclear, dinuclear, and polymeric structures. unt.edunsf.gov In dinuclear complexes, the bridging nature of the pyrazolate ligand is clearly visualized, along with the metal-metal distances. unt.edu For mononuclear complexes, the coordination geometry around the metal center, whether it be tetrahedral, square planar, or octahedral, is accurately determined. acs.orgjocpr.com
Below is a table summarizing crystallographic data for selected pyrazole-containing compounds, illustrating the diversity of crystal systems and space groups observed.
| Compound | Crystal System | Space Group | Reference |
| Pyrazole Derivative 4 | Triclinic | P1 | nih.gov |
| Pyrazole Derivative 5a | Monoclinic | P2₁/n | nih.gov |
| (Z)-4-[(p-tolylamino)(furan-2-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5(4H)-one | Triclinic | P1 | researchgate.net |
| Cationic Ir(III) Complex DTBP | Triclinic | P-1 | acs.org |
Photophysical Properties of this compound Metal Complexes
Many transition metal complexes with pyrazole-based ligands exhibit phosphorescence, which is emission from a triplet excited state. acs.org The photophysical properties, such as emission wavelength, quantum yield, and lifetime, can be tuned by modifying the ligand structure. acs.orgresearchgate.net For instance, the introduction of different substituents on the pyrazole or ancillary ligands can alter the energy levels of the frontier molecular orbitals, thereby changing the emission color. acs.org
Studies on copper(I) and silver(I) complexes with fluorinated pyrazolate ligands have shown that these compounds can exhibit bright blue phosphorescence. unt.edu The emission in these cases is often attributed to a pyrazole-based structured emission with short phosphorescence lifetimes due to the internal heavy-atom effect. unt.edu In some dinuclear silver(I) complexes, multiple excitation-dependent emissions have been observed. unt.edu
The photophysical properties are often investigated using UV-visible absorption and emission spectroscopy. researchgate.net The absorption spectra provide information about the electronic transitions to excited states, while the emission spectra reveal the nature of the emissive states. Time-resolved emission spectroscopy is used to measure the lifetime of the excited state.
The table below summarizes the photophysical data for a series of cationic Ir(III) complexes with a pyrazolyl-containing ligand, highlighting the influence of the ancillary ligand on the emission properties.
| Complex | Absorption λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (μs) |
| DTBP | 264, 319, 410 | 480, 509 | 75.3 | 1.83 |
| DPPZ | 269, 323, 375, 410 | 481, 510 | 79.4 | 1.95 |
| DPPZ-Me | 270, 324, 375, 410 | 481, 511 | 81.2 | 2.01 |
| DPPZ-OMe | 271, 325, 376, 411 | 482, 512 | 83.5 | 2.15 |
| DPPH | 280, 328, 380, 412 | 485, 515 | 85.1 | 2.23 |
| Data adapted from a study on cationic Ir(III) complexes. acs.org |
Advanced Derivatization Strategies and Functionalization of 4 M Tolyl 1h Pyrazole
Regioselective Functionalization of the Pyrazole (B372694) Core
The pyrazole ring is an electron-rich aromatic system. While electrophilic substitution on a simple pyrazole ring readily occurs at the C4 position, this site is blocked in 4-(m-tolyl)-1H-pyrazole. globalresearchonline.netglobalresearchonline.net Consequently, functionalization is directed towards the nitrogen atoms (N1 and N2) or the C3 and C5 positions. Achieving regioselectivity is paramount for the controlled synthesis of specific isomers.
Key regioselective functionalization reactions include:
N-Alkylation and N-Arylation: The unsubstituted N1-H of the pyrazole ring is acidic and can be readily deprotonated to form a pyrazolate anion, which serves as a potent nucleophile. mdpi.com Reaction with alkyl or aryl halides typically yields a mixture of N1 and N2 substituted isomers. However, regioselectivity can often be controlled by the reaction conditions and the steric and electronic nature of the reactants. acs.org For instance, the use of bulky electrophiles tends to favor substitution at the less sterically hindered N1 position. Acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles has also emerged as an effective method. semanticscholar.org
C5-Halogenation: The C5 position of the pyrazole core can be selectively functionalized. A common strategy involves the deprotonation of the pyrazole ring at its most acidic carbon, which is typically adjacent to the NH group (C5). Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate. Subsequent quenching with an electrophile, such as elemental iodine (I₂), leads to the exclusive formation of the 5-iodo derivative. rsc.orgresearchgate.net This approach provides a key intermediate for further modifications via cross-coupling reactions.
A summary of regioselective functionalization reactions is presented below.
| Position | Reaction Type | Reagents | Product Type | Ref. |
| N1/N2 | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl-4-(m-tolyl)pyrazole | acs.org |
| N1/N2 | N-Arylation | Aryl Halide, Cu or Pd catalyst | N-Aryl-4-(m-tolyl)pyrazole | mdpi.com |
| C5 | C-Halogenation | 1. n-BuLi; 2. I₂ | 5-Iodo-4-(m-tolyl)-1H-pyrazole | rsc.orgresearchgate.net |
Synthesis of Novel Heterocyclic Systems Incorporating this compound
The this compound moiety can serve as a foundational building block for the synthesis of more complex, fused, or linked heterocyclic systems. These larger structures are often pursued for their potential applications in materials science and medicinal chemistry. The strategy typically involves introducing reactive functional groups onto the pyrazole precursor, which can then participate in cyclization or coupling reactions.
Examples of such synthetic strategies include:
Pyrazolo[3,4-d]pyrimidines: Starting with a suitably functionalized pyrazole, such as a 5-amino-4-cyano-4-(m-tolyl)-1H-pyrazole derivative, one can construct the pyrimidine (B1678525) ring. Reaction of these pyrazole-o-aminonitriles with reagents like formic acid or formamide (B127407) can lead to the formation of the fused pyrazolo[3,4-d]pyrimidine system, which is recognized as a purine (B94841) analog. nih.gov
Pyrazolyl-pyridines: A this compound derivative bearing an acetyl group can react with aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) in a multi-component reaction to yield highly substituted pyridine (B92270) rings attached to the pyrazole core. mdpi.com
Pyrazolo[3,4-c]pyrazoles: A pyrazole-4-carbaldehyde can undergo condensation with a hydrazine (B178648) derivative, followed by an intramolecular cyclization, such as an Ullmann-type C-N cross-coupling, to form a fused pyrazolo[3,4-c]pyrazole (B14755706) bicyclic system. rsc.org
Pyrazolyl-thiazoles: A this compound-1-carbothioamide can act as a precursor to synthesize thiazole (B1198619) derivatives. Reaction with various α-halogenated carbonyl compounds allows for the construction of a thiazole ring attached to the N1 position of the pyrazole. nih.govresearchgate.net
| Pyrazole Precursor | Reaction Type | Key Reagents | Resulting Heterocyclic System | Ref. |
| 5-Amino-4-cyano-pyrazole | Cyclocondensation | Formic Acid | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 3-Acetyl-pyrazole | Multi-component Reaction | Aldehyde, Malononitrile, Ammonium Acetate | Pyrazolyl-pyridine | mdpi.com |
| Pyrazole-4-carbaldehyde | Condensation/Cyclization | Hydrazine, Ullmann Catalysts | Pyrazolo[3,4-c]pyrazole | rsc.org |
| Pyrazole-1-carbothioamide | Hantzsch-type Synthesis | α-Haloketone | N-Pyrazolyl-thiazole | researchgate.net |
Strategies for Introducing Diverse Substituents onto the Pyrazole and m-Tolyl Moieties
The introduction of diverse chemical groups onto both the pyrazole core and the m-tolyl ring is a primary strategy for fine-tuning the molecule's electronic and steric properties.
Functionalization of the Pyrazole Ring: Beyond the regioselective methods described in 7.1, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide variety of substituents. After initial halogenation of the pyrazole core (e.g., at the C5 position), the resulting halo-pyrazole becomes a versatile substrate for:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups. rsc.orgbeilstein-journals.org
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents. rsc.org
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.
Functionalization of the m-Tolyl Moiety: The m-tolyl ring can be functionalized using standard electrophilic aromatic substitution reactions. The existing substituents—the pyrazole ring and the methyl group—direct incoming electrophiles. The methyl group is an ortho-, para-director, while the pyrazole ring's directing effect can be more complex.
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group onto the tolyl ring, likely at positions ortho and para to the methyl group. acs.org
Halogenation: Electrophilic halogenation using reagents like Br₂ with a Lewis acid catalyst can introduce bromine or chlorine atoms.
Benzylic Functionalization: The methyl group itself is a site for functionalization. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator can convert the methyl group to a bromomethyl group, which is a versatile handle for introducing other functionalities via nucleophilic substitution.
| Moiety | Target Position | Reaction | Reagents | Introduced Substituent | Ref. |
| Pyrazole | C5 | Suzuki Coupling | R-B(OH)₂, Pd Catalyst | Aryl, Heteroaryl | rsc.orgbeilstein-journals.org |
| Pyrazole | C5 | Sonogashira Coupling | R-C≡CH, Pd/Cu Catalyst | Alkynyl | rsc.org |
| m-Tolyl | Ring (ortho/para to -CH₃) | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | acs.org |
| m-Tolyl | Methyl Group | Radical Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) | - |
Exploration of Structure-Reactivity Relationships in Derivatization
The derivatization of this compound is governed by the interplay of electronic and steric effects, which constitute its structure-reactivity relationship.
Steric Effects: The m-tolyl group at C4 provides significant steric bulk around the C3 and C5 positions. This steric hindrance can influence the regioselectivity of reactions. For example, in N-alkylation or N-arylation, a bulky substituent at N1 can hinder access to the adjacent C5 position, potentially directing subsequent reactions to the C3 position or the tolyl ring. acs.org
Tautomerism and N-Substitution: The presence of the N-H proton means that this compound exists as two rapidly equilibrating tautomers. Deprotonation creates a pyrazolate anion where the negative charge is delocalized over both nitrogen atoms. The ultimate site of N-substitution (N1 vs. N2) is a result of a complex interplay between the electronics of the pyrazole ring, the nature of the electrophile, and the reaction conditions. acs.org Once an N-substituent is in place, it breaks this tautomeric ambiguity and can exert a profound electronic and steric influence on the reactivity of all other positions on the ring. For instance, an N1-aryl group alters the electron distribution and can sterically shield the C5 position, influencing the regioselectivity of further functionalization like C-H activation.
Applications in Organic Synthesis
4-(m-Tolyl)-1H-pyrazole as a Building Block for Complex Organic Molecules
The pyrazole (B372694) core is a well-established pharmacophore and a versatile intermediate in the synthesis of a wide array of complex molecules and pharmaceutical agents. However, the specific role of the 4-(m-tolyl) substituent in modulating the reactivity and synthetic applications of the pyrazole ring has not been explicitly detailed in accessible scientific literature.
The synthesis of pyrazole-fused heterocycles, such as pyrazolopyridines and pyrazolo[1,5-a]pyrimidines, typically involves the cyclocondensation of functionalized pyrazole precursors, most commonly aminopyrazoles, with suitable reaction partners like β-dicarbonyl compounds. These reactions are foundational in creating scaffolds for medicinal chemistry and materials science.
Despite the prevalence of these synthetic strategies, a direct application of this compound as the starting pyrazole component for the construction of pyrazolo[1,5-a]pyrans or pyrazolopyridines is not documented. The lack of an amino or other reactive group on the this compound ring means it cannot directly participate in the common cyclization pathways for these fused systems without prior functionalization. Research has yet to surface that details such a functionalization followed by cyclization.
Role of this compound as a Directing or Transforming Group in Organic Reactions
In certain contexts, the pyrazole ring, particularly when N-substituted, can act as a directing group in transition-metal-catalyzed C-H activation reactions, guiding the reaction to a specific position on an adjacent aromatic ring. However, there is no evidence to suggest that the N-unsubstituted this compound itself functions as a directing or transforming group in organic reactions. The inherent reactivity of the pyrazole ring's N-H proton often leads to different reaction pathways, such as N-alkylation or N-arylation, rather than directing reactions at other sites.
Synthesis of Other Organic Compounds utilizing this compound Scaffolds
The versatility of the pyrazole scaffold allows for the synthesis of a multitude of other organic compounds through various chemical transformations. Functional groups on the pyrazole ring can be modified to build more complex structures. While general methods for the functionalization of the pyrazole ring are well-known, specific examples that utilize the this compound scaffold as a starting point for the synthesis of other distinct organic compounds are not described in the available literature. The potential of the m-tolyl group to influence the regioselectivity of further substitutions on the pyrazole ring remains an open question for synthetic chemists.
Future Research Directions and Outlook
Emerging Synthetic Methodologies for 4-(m-Tolyl)-1H-pyrazole
The synthesis of pyrazoles, a cornerstone of heterocyclic chemistry, is continually evolving. mdpi.com While traditional methods like the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines are well-established, future research is focusing on more advanced and efficient strategies for the synthesis of this compound. mdpi.commdpi.com
Emerging methodologies that represent promising future research directions include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields compared to conventional heating. dergipark.org.tr The application of microwave irradiation to the cyclocondensation reactions for preparing pyrazoles offers a greener and more efficient synthetic route. mdpi.comdergipark.org.tr
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form the final product, minimizing waste and simplifying procedures. bohrium.com Developing a one-pot MCR for this compound from simple precursors is a key area for future synthetic exploration. bohrium.com
Temperature-Controlled Divergent Synthesis: Recent studies have shown that reaction temperature can be a critical parameter to control the outcome of a reaction, allowing for the selective synthesis of different products from the same starting materials. researchgate.net Applying this concept could lead to highly selective and efficient syntheses of this compound and its derivatives. researchgate.net
Transition-Metal-Free Cyclizations: To align with the principles of green chemistry, the development of synthetic routes that avoid transition-metal catalysts is of great interest. researchgate.net Research into electrophilic cyclization of α,β-alkynic hydrazones under metal-free conditions presents a viable pathway for the synthesis of substituted pyrazoles. metu.edu.tr
| Methodology | Key Advantages | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. | Applicable to the classical cyclocondensation reaction between a m-tolyl-containing 1,3-dicarbonyl precursor and hydrazine (B178648). | mdpi.comdergipark.org.tr |
| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | A one-pot reaction involving a m-tolyl derivative, a three-carbon synthon, and a hydrazine source. | bohrium.com |
| Temperature-Controlled Synthesis | High selectivity, access to divergent products from common substrates. | Fine-tuning reaction temperature could selectively yield the desired 4-substituted regioisomer. | researchgate.net |
| Transition-Metal-Free Cyclization | Avoids toxic and expensive metal catalysts, greener process. | Electrophilic cyclization of a suitably designed m-tolyl substituted α,β-alkynic hydrazone. | researchgate.netmetu.edu.tr |
Advanced Spectroscopic and Computational Techniques in this compound Research
A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its reactivity and exploring its applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are routine for structural confirmation, advanced methods can provide deeper insights. asrjetsjournal.orgresearchgate.netnepjol.info Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially to confirm the substitution pattern on the pyrazole (B372694) and tolyl rings. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. metu.edu.tr
Computational Studies (DFT): Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules. researchgate.net For this compound, DFT calculations can be used to:
Optimize the molecular geometry and predict bond lengths and angles. derpharmachemica.com
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic behavior and reactivity. researchgate.netderpharmachemica.com
Generate theoretical vibrational spectra (IR) to aid in the interpretation of experimental data. derpharmachemica.com
Map the Molecular Electrostatic Potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack, thus predicting the molecule's reactive sites. researchgate.netderpharmachemica.com
| Technique | Information Gained | Relevance to Research | Reference |
|---|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. | Confirms precise molecular structure and substitution pattern. | asrjetsjournal.orgresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Provides definitive proof of the compound's identity. | metu.edu.tr |
| DFT (Geometry Optimization) | Predicted bond lengths, bond angles, and dihedral angles. | Provides a detailed 3D model of the molecule. | derpharmachemica.comtandfonline.com |
| DFT (HOMO-LUMO Analysis) | Energy gap, electron-donating/accepting ability. | Helps predict chemical reactivity and electronic properties. | researchgate.netderpharmachemica.com |
| DFT (MEP Mapping) | Identification of electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. | researchgate.netderpharmachemica.com |
Novel Reactivity Patterns and Mechanistic Discoveries
The pyrazole ring is an aromatic heterocycle, and its reactivity is well-documented, with electrophilic substitution typically occurring at the C4 position. mdpi.com However, the interplay between the pyrazole and the m-tolyl substituent could lead to novel reactivity.
Future research should focus on:
Exploring C-H Functionalization: Direct C-H functionalization reactions on both the pyrazole and the tolyl ring would offer highly efficient ways to synthesize more complex derivatives without the need for pre-functionalized starting materials.
Mechanistic Studies of Cyclization: Investigating the mechanisms of both established and emerging synthetic routes to this compound can lead to improved reaction conditions and better control over regioselectivity. researchgate.net For instance, detailed studies on the electrophilic cyclization of alkyne precursors could reveal key intermediates and transition states. mdpi.com
Photoredox Catalysis: The use of visible-light photoredox catalysis has opened new avenues in organic synthesis. Exploring photoredox-mediated reactions of this compound could uncover unprecedented transformations and allow for the construction of novel molecular architectures under mild conditions. mdpi.com
Exploration of New Synthetic Applications of this compound
Pyrazole derivatives are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and functional materials. researchgate.netresearchgate.net The unique structural motif of this compound makes it an attractive building block for creating diverse chemical libraries.
Prospective synthetic applications include:
Synthesis of Fused Heterocyclic Systems: The pyrazole ring can be used as a scaffold to construct fused polycyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. researchgate.net These fused systems are of significant interest in medicinal chemistry.
Development of Ligands for Coordination Chemistry: Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions. The this compound could serve as a precursor to new ligands for catalysis or the development of novel materials. researchgate.net
Scaffold for Biologically Active Molecules: The tolyl-pyrazole core is a common feature in molecules with reported biological activities. mdpi.com The compound can be systematically functionalized at the N1-position of the pyrazole ring, as well as on the tolyl group, to generate libraries of new compounds for biological screening. d-nb.info For example, it could be a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapeutic agents. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 4-(m-Tolyl)-1H-pyrazole, and how can regioselectivity be controlled during its formation?
The synthesis of this compound typically involves cyclocondensation or coupling reactions. For example, vicinal diaryl-substituted pyrazoles (e.g., 3- and 4-substituted analogues) are synthesized using protocols like General Procedure F, which involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds . Regioselectivity is influenced by steric and electronic factors: electron-donating groups (e.g., methoxy or methyl) on the aryl substituents direct the formation of specific regioisomers. Solvent polarity and temperature also play critical roles, as demonstrated in the synthesis of 3-aryl-4-(trimethoxyphenyl)pyrazoles, where polar aprotic solvents favored 4-substitution . Tosyl-protected intermediates (e.g., General Procedure E in ) can further refine selectivity by blocking reactive sites .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish its structure?
- 1H/13C-NMR : The meta-methyl group on the tolyl substituent produces distinct aromatic splitting patterns. For example, in 3-(p-Tolyl)-4-substituted pyrazoles, methyl protons resonate at ~2.3 ppm (singlet), while pyrazole protons appear as doublets between 6.5–8.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, with fragmentation patterns indicating the loss of substituents like methyl or methoxy groups .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds are critical for confirming the pyrazole core .
Q. How can chromatographic methods be optimized to purify this compound derivatives with high yield and purity?
Flash column chromatography using silica gel (hexane/ethyl acetate gradients) is effective for isolating pyrazole derivatives. For polar analogues, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution. reports yields >95% for tosyl-protected derivatives using optimized elution conditions .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can refinement software like SHELXL address these issues?
Challenges include resolving disordered substituents (e.g., rotating methyl groups) and weak diffraction due to flexible moieties. SHELXL employs restraints and constraints to model disorder, while twin refinement (e.g., for non-merohedral twinning) improves data fitting. highlights SHELXL’s robustness in refining high-resolution or twinned macromolecular data, which is adaptable to small-molecule pyrazole systems .
Q. How does the introduction of an m-Tolyl group at the 4-position influence intermolecular interactions in the solid state?
The meta-methyl group enhances hydrophobic interactions and π-π stacking, as observed in crystal structures of similar pyrazoles. For example, in 5-methyl-1-phenylpyrazole-4-carboxylic acid (), methyl groups participate in weak C-H···O hydrogen bonds, stabilizing the lattice. The m-Tolyl group’s steric bulk may also reduce packing efficiency, leading to polymorphism .
Q. In structure-activity relationship (SAR) studies, what strategies can modify the 4-(m-Tolyl) substituent to enhance biological activity while maintaining synthetic feasibility?
- Bioisosteric Replacement : Substitute the methyl group with halogens (e.g., -CF₃) to improve metabolic stability, as seen in σ receptor antagonists .
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the meta position to modulate electronic effects without steric hindrance .
- Hybridization : Combine the m-Tolyl-pyrazole core with triazole or indole moieties to target specific enzymes (e.g., tubulin or kinases), as demonstrated in anticancer agents .
Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?
DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For 5-methyl-1-phenylpyrazole-4-carboxylic acid (), theoretical IR and NMR spectra matched experimental data, validating the method’s utility in predicting vibrational modes and charge distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
